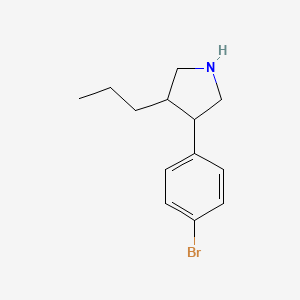![molecular formula C8H19BrSi B13193761 [2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
[2-(Bromomethyl)butyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Bromomethyl)butyl]trimethylsilane is an organosilicon compound with the molecular formula C8H19BrSi It is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethyl)butyl]trimethylsilane typically involves the reaction of a suitable butyl precursor with a brominating agent in the presence of trimethylsilane. One common method includes the bromination of 2-butyltrimethylsilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Bromomethyl)butyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include various substituted butyltrimethylsilanes depending on the nucleophile used.
Oxidation: Products can range from butyltrimethylsilanol to butyltrimethylsilane aldehyde.
Reduction: The primary product is butyltrimethylsilane.
Wissenschaftliche Forschungsanwendungen
[2-(Bromomethyl)butyl]trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-(Bromomethyl)butyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trimethylsilane group provides stability and influences the compound’s reactivity by steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Bromomethyl)trimethylsilane
- (Chloromethyl)trimethylsilane
- (Iodomethyl)trimethylsilane
Uniqueness
Compared to its analogs, [2-(Bromomethyl)butyl]trimethylsilane offers a longer carbon chain, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, providing unique opportunities for the development of novel compounds and materials.
Eigenschaften
Molekularformel |
C8H19BrSi |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-(bromomethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19BrSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
ROANCQBGIYMVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C[Si](C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


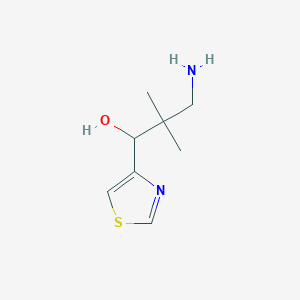
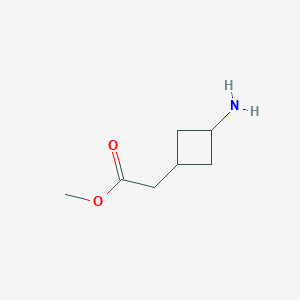
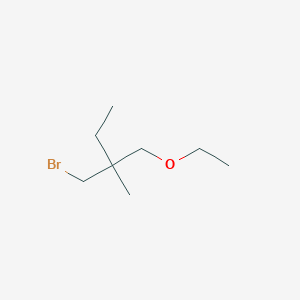
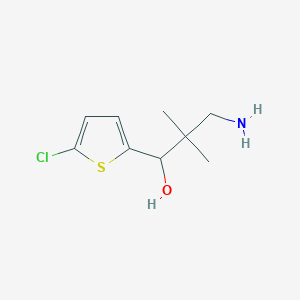

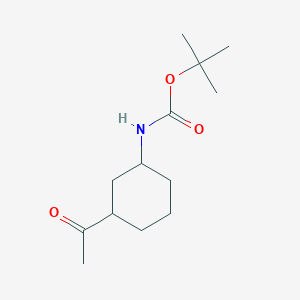
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)

